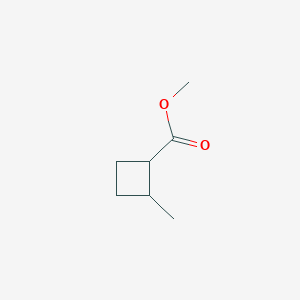
Methyl 2-methylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methylcyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O2.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-methylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of methyl 2-methylcyclobutanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions: Methyl 2-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclobutanecarboxylic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride produces the corresponding alcohol.
Grignard Reaction: Reaction with Grignard reagents can form tertiary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous ether.
Major Products:
Hydrolysis: 2-methylcyclobutanecarboxylic acid and methanol.
Reduction: 2-methylcyclobutanemethanol.
Grignard Reaction: Tertiary alcohols.
科学研究应用
Organic Synthesis
Methyl 2-methylcyclobutane-1-carboxylate serves as a valuable building block in organic synthesis. It is particularly useful in:
- Formation of Cyclobutane Derivatives : The compound's unique structure allows for the synthesis of various cyclobutane-containing compounds, which are relevant in pharmaceuticals and agrochemicals.
Research has indicated that this compound may exhibit biological activities, including:
- Enzyme Interactions : The compound can interact with enzymes such as carboxylases and dehydrogenases, influencing metabolic pathways and potentially serving as a substrate or inhibitor.
- Cell Signaling Modulation : It may affect cell signaling pathways by interacting with receptors involved in signal transduction, thereby influencing gene expression and cellular metabolism.
Pharmaceutical Development
This compound is being explored for its potential use in drug development:
- Pharmaceutical Intermediates : Its structural features make it a candidate for developing new pharmaceutical agents, particularly those targeting cyclobutane derivatives.
Industrial Applications
In industrial settings, this compound is utilized for:
- Specialty Chemicals Production : The compound is involved in synthesizing specialty chemicals used across various industries, including materials science and chemical manufacturing.
Case Study 1: Synthesis of Cyclobutane Amino Acids
A study demonstrated the synthesis of 2-substituted cyclobutane amino acids from this compound through stereocontrolled reactions. This research highlighted the compound's utility in creating biologically relevant amino acids that could have therapeutic applications .
| Amino Acid | Yield (%) | Method Used |
|---|---|---|
| Racemic 2,4-Methanovaline | 98% | Michael–Dieckmann-type reaction |
| 1-Amino-2-methylcyclobutane-1-carboxylic acid | 95% | Hydrogenation |
In vitro studies have explored the biological activities of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential applications in cancer therapeutics.
| Cell Line | Compound Concentration (nM) | IC50 Value (nM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | 14 |
| HT-29 (Colon Cancer) | 50 | 22 |
| A549 (Lung Cancer) | 10 | 18 |
These findings illustrate the compound's potential as a lead structure for developing anticancer agents.
作用机制
The mechanism of action of methyl 2-methylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Methyl cyclobutanecarboxylate: Lacks the methyl group on the cyclobutane ring.
Ethyl 2-methylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-methylcyclobutane-1-carboxylate is unique due to the presence of both a methyl group on the cyclobutane ring and a methyl ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
属性
CAS 编号 |
14132-44-6 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
methyl 2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
InChI 键 |
IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES |
CC1CCC1C(=O)OC |
规范 SMILES |
CC1CCC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















